4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one
Description
4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound featuring a thiazolone core substituted with chlorine atoms at positions 4 and 3. This compound is structurally optimized for applications in agrochemicals or pharmaceuticals, particularly as a bactericide or fungicide, given the known activity of thiazolone derivatives against microbial targets .
Properties
CAS No. |
918107-68-3 |
|---|---|
Molecular Formula |
C12H6Cl3NOS2 |
Molecular Weight |
350.7 g/mol |
IUPAC Name |
4,5-dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H6Cl3NOS2/c13-7-1-2-9-8(3-7)6(5-18-9)4-16-12(17)10(14)11(15)19-16/h1-3,5H,4H2 |
InChI Key |
WHYZETYPPJTGIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)CN3C(=O)C(=C(S3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,5-Dichloro-2-octyl-1,2-thiazol-3(2H)-one
- Structural Differences : Replaces the benzothiophenmethyl group with an octyl chain.
- Functional Impact: The octyl chain enhances hydrophobicity, improving miscibility with nonpolar matrices like drilling fluids. This compound is used to modify viscosity in industrial applications, whereas the benzothiophene analog may prioritize bioactivity due to aromatic interactions .
- Performance : Blending with sodium bentonite improves viscosity, but the absence of aromatic systems limits its utility in targeted biological applications.
4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone
- Core Heterocycle: Pyridazinone vs. thiazolone.
- Synthetic Approach : Synthesized via refluxing with dihydropyran and p-toluenesulfonic acid, suggesting similar conditions might apply for protecting reactive sites in the target compound .
- Reactivity : The pyran group acts as a protecting moiety, whereas the benzothiophenmethyl group in the target compound likely serves as a pharmacophore.
Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-
- Hazard Profile : Classified as hazardous (DOT, DEP, EPA) due to liver toxicity and irritation risks .
- Structural Contrast : The trifluoromethyl group increases electronegativity and metabolic stability compared to the benzothiophenmethyl group, which may reduce toxicity but also alter bioavailability.
5-Chloro-2-methyl-1,2-thiazol-3(2H)-one
- Substituent Simplicity : Methyl group at position 2 instead of benzothiophenmethyl.
Tabulated Comparison of Key Properties
| Compound Name | Core Structure | Key Substituents | Primary Application | Toxicity Profile |
|---|---|---|---|---|
| Target Compound | Thiazolone | 5-Chloro-benzothiophenmethyl | Agrochemicals (inferred) | Not reported |
| 4,5-Dichloro-2-octyl-1,2-thiazol-3(2H)-one | Thiazolone | Octyl chain | Industrial fluids | Low (non-biological use) |
| 4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-... | Pyridazinone | Tetrahydropyran | Intermediate synthesis | Not reported |
| Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl) | Benzimidazole | Trifluoromethyl | Unspecified | High (liver toxicity) |
| 5-Chloro-2-methyl-1,2-thiazol-3(2H)-one | Thiazolone | Methyl | Preservatives | Moderate (allergen) |
Research Findings and Implications
- Bioactivity : The benzothiophenmethyl group in the target compound likely enhances binding to microbial enzymes or receptors, analogous to how octyl chains optimize physical properties in industrial analogs .
- Synthetic Challenges : Protecting reactive sites during synthesis (e.g., using groups like tetrahydropyran ) may be critical for achieving high yields.
- Safety Considerations : The absence of allergenic warnings (cf. ) suggests that the target compound’s complex substituent reduces hypersensitivity risks compared to simpler thiazolones.
Biological Activity
4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique thiazole ring and chlorinated benzothiophene moiety. Its molecular formula is with a molecular weight of approximately 307.17 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds can demonstrate significant antibacterial properties. For instance, thiazole derivatives have been reported to exhibit efficacy against various gram-positive bacteria and mycobacteria, often outperforming conventional antibiotics in certain assays .
- Antiviral Activity : The compound has been tested for its antiviral properties, particularly against HIV and other viral infections. Certain thiazole derivatives have shown promising results in inhibiting viral replication at low concentrations (EC50 values), indicating potential as antiviral agents .
- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, with some derivatives showing lower cytotoxicity compared to established chemotherapeutics .
The biological activity of 4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in cellular processes critical for pathogen survival or proliferation.
- Interaction with Cellular Targets : The compound may bind to cellular receptors or proteins, disrupting normal cellular functions and triggering cell death pathways.
- Generation of Reactive Oxygen Species (ROS) : There is evidence that some thiazole derivatives can induce oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related thiazole compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
